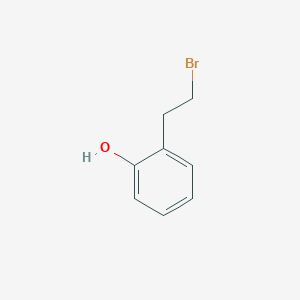

2-(2-Bromoethyl)phenol

Descripción general

Descripción

“2-(2-Bromoethyl)phenol” is a chemical compound with the molecular formula C8H9BrO . It has an average mass of 201.061 Da and a monoisotopic mass of 199.983673 Da . The systematic name for this compound is 2-(2-Bromoethyl)phenol .

Molecular Structure Analysis

The molecular structure of “2-(2-Bromoethyl)phenol” consists of a phenol group (a benzene ring with a hydroxyl group) and a 2-bromoethyl group attached to it . The InChI code for this compound is 1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 .Physical And Chemical Properties Analysis

“2-(2-Bromoethyl)phenol” has a density of 1.5±0.1 g/cm3, a boiling point of 262.0±15.0 °C at 760 mmHg, and a flash point of 112.3±20.4 °C . It has a molar refractivity of 45.4±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 133.9±3.0 cm3 . The compound has a LogP of 2.35 and is predicted to have a water solubility of 554 mg/L at 25°C .Aplicaciones Científicas De Investigación

Precursor for Ionic Liquids

The compound “2-(2-Bromoethyl)phenol” has been used as a versatile precursor for ionic liquids (ILs) . Ionic liquids, often referred to as “liquid salts,” have unique properties and versatile applications. They exhibit low volatility, high thermal stability, and an exceptional ability to dissolve a wide range of compounds, making them valuable in various fields, such as chemistry, engineering, and materials science .

Nucleophilic Aromatic Substitution

The compound has been used in nucleophilic aromatic substitution of pentafluoropyridine (PFP). This reaction selectively targets the 4-position . By adding sequentially to the 2,6-positions, the 3,5-fluorines remain unreacted under mild conditions .

Synthesis of Organofluorine Compounds

“2-(2-Bromoethyl)phenol” has been used in the synthesis of organofluorine compounds . Organofluorine chemistry involves the study of organofluorides, organic compounds that contain a carbon–fluorine bond. Organofluorine compounds find diverse applications ranging from oil and water repellents to pharmaceuticals, refrigerants, and reagents in catalysis .

Synthesis of Aryl Ethers

The compound has been used in the synthesis of aryl ethers . Aryl ethers are a class of chemical compounds which contain an ether group — an oxygen atom connected to two (substituted) aryl groups. They are a broad class of compounds that are widely used in industry and academia .

Synthesis of Fluorinated Ionic Liquids

“2-(2-Bromoethyl)phenol” has been used in the preparation of fluorinated ionic liquids . Fluorinated ionic liquids have been reported to a lesser extent due to limited synthetic pathways and availability of starting materials but have shown remarkable properties .

Synthesis of Tetrafluoropyridine Derivatives

The compound has been used in the synthesis of 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine . This compound was synthesized in near quantitative yields via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

Safety and Hazards

“2-(2-Bromoethyl)phenol” is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

It is known that bromophenols, a class of compounds to which 2-(2-bromoethyl)phenol belongs, are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . These compounds may interact with various biological targets due to their structural similarity to phenolic compounds, which are known to interact with a wide range of proteins and enzymes.

Mode of Action

Bromophenols, in general, are known to interact with their targets through their hydroxyl and bromine groups . The hydroxyl group can form hydrogen bonds with its targets, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction. These interactions can lead to changes in the conformation and activity of the target molecules.

Biochemical Pathways

They are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenolic compounds have fetched substantial focus as the ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments .

Pharmacokinetics

The compound’s physical properties, such as its density (15±01 g/cm3), boiling point (2620±150 °C at 760 mmHg), and molecular weight (201061), may influence its pharmacokinetic behavior .

Result of Action

Bromophenols derived from brominated flame retardants (bfrs) in human environments are present in human blood and breast milk . This suggests that bromophenols, including 2-(2-Bromoethyl)phenol, can be absorbed into the body and may have biological effects.

Propiedades

IUPAC Name |

2-(2-bromoethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRFUSTANBATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57027-75-5 | |

| Record name | 2-(2-bromoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613262.png)

![ethyl 4-((4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2613263.png)

![N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide](/img/structure/B2613266.png)

![2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2613267.png)

![2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2613270.png)

![3-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2613273.png)

![1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2613277.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzamide](/img/structure/B2613278.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2613279.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2613280.png)